REACTION_CXSMILES
|
[C:1]1([C:7]2([CH2:10][NH2:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C(O)(=O)C.[Pt]>[CH:1]1([C:7]([CH3:9])([CH3:8])[CH2:10][NH2:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CC1)CN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
410 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(CN)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |